molecular formula C9H5BrO3 B11870539 8-Bromo-4-hydroxy-2H-chromen-2-one

8-Bromo-4-hydroxy-2H-chromen-2-one

Cat. No.: B11870539
M. Wt: 241.04 g/mol
InChI Key: WSZGBQHCSAAYKS-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. The addition of a bromine atom at the 8th position and a hydroxyl group at the 4th position enhances the compound’s chemical reactivity and potential biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-2H-chromen-2-one typically involves the bromination of 4-hydroxy-2H-chromen-2-one. This can be achieved through the reaction of 4-hydroxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-4-hydroxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its anticoagulant and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and optical brighteners.

Mechanism of Action

The biological effects of 8-Bromo-4-hydroxy-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-hydroxy-2H-chromen-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H5BrO3

Molecular Weight

241.04 g/mol

IUPAC Name

8-bromo-4-hydroxychromen-2-one

InChI

InChI=1S/C9H5BrO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H

InChI Key

WSZGBQHCSAAYKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=O)C=C2O

Origin of Product

United States

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